

# RBM17 Dysregulation in Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45), is a crucial component of the spliceosome machinery, playing a key role in the second catalytic step of mRNA splicing.[1][2] It is involved in the regulation of alternative splicing, a process that significantly contributes to proteomic diversity.[2] Emerging evidence has implicated the dysregulation of RBM17 in the pathogenesis and progression of various cancers. This technical guide provides an in-depth overview of the current understanding of RBM17's role in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Due to the lack of publicly available and consistent information on a compound referred to as "MBM-17S," this document will focus on the established knowledge surrounding RBM17.

### **RBM17 Dysregulation in Cancer**

RBM17 is frequently overexpressed in a multitude of cancer types, and this upregulation is often associated with poor patient prognosis.[3][4][5] Its role as an oncogene is attributed to its influence on the alternative splicing of genes involved in critical cellular processes such as cell proliferation, apoptosis, and drug resistance.[5][6]

Key findings across different cancers include:



- Hepatocellular Carcinoma (HCC): RBM17 expression is significantly elevated in HCC tissues compared to adjacent normal tissues.[3] This overexpression correlates with tumor size and poor prognosis.[3] Mechanistically, RBM17 promotes HCC progression by modulating the alternative splicing of genes involved in lipid metabolism, such as CSAD and HACD3, which in turn affects the tumor immune microenvironment by promoting M2 macrophage infiltration.
   [3]
- Hypopharyngeal Squamous Cell Carcinoma (HSCC): RBM17 is upregulated in HSCC tumor tissues, and its high expression is linked to a poorer prognosis.[4] Downregulation of RBM17 in HSCC cells has been shown to enhance sensitivity to cisplatin, inhibit cell invasion, and suppress tumor growth in xenograft models.[4][7]
- Acute Myeloid Leukemia (AML): RBM17 is identified as a critical factor for the maintenance
  of leukemia stem cells (LSCs).[8][9] Its elevated expression is linked to poor prognosis in
  AML.[8] RBM17 regulates the alternative splicing of stem cell program-related genes, such
  as MADD and MRPS18C.[8]
- Colorectal Cancer (CRC): In CRC, RBM17 enhances cancer stem cell (CSC) properties.[6]
   The AKT1 kinase phosphorylates RBM17, which then modulates the alternative splicing of FOXM1 to promote the transcription of Sox2, a key pluripotency stem cell factor.[6]
- Other Cancers: Overexpression of RBM17 has also been reported in breast, ovarian, and prostate cancers, where it is associated with enhanced cell migration, invasion, and multidrug resistance.
   In oral squamous cancer cells, RBM17 promotes chemoresistance through its effect on Checkpoint Kinase 1 (CHEK1).

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from various studies on RBM17 dysregulation in cancer.

Table 1: RBM17 Expression in Cancer Tissues



| Cancer Type                                         | Comparison                                   | Fold<br>Change/Observatio<br>n                         | Reference |
|-----------------------------------------------------|----------------------------------------------|--------------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma (HCC)                   | Carcinoma vs. Para-<br>carcinoma tissue      | Significantly elevated in carcinoma tissue             | [3]       |
| Hypopharyngeal<br>Squamous Cell<br>Carcinoma (HSCC) | Tumor vs. Normal<br>tissues (TCGA &<br>GTEx) | Significantly increased in tumor tissues               | [4]       |
| Hypopharyngeal<br>Squamous Cell<br>Carcinoma (HSCC) | Primary tumor vs. Normal tissues (CPTAC)     | Increased protein<br>level in primary tumor<br>tissues | [4]       |
| Acute Myeloid<br>Leukemia (AML)                     | LSC-enriched vs. bulk tumor cells            | Significantly elevated in LSC-enriched subsets         | [8]       |

Table 2: Functional Effects of RBM17 Dysregulation



| Cancer Type                                 | Experimental<br>Condition             | Key Quantitative<br>Finding                                 | Reference |
|---------------------------------------------|---------------------------------------|-------------------------------------------------------------|-----------|
| Hypopharyngeal<br>Carcinoma (FaDu<br>cells) | RBM17 knockdown                       | Significant reduction in cell proliferation                 | [11]      |
| Hypopharyngeal<br>Carcinoma (FaDu<br>cells) | RBM17 knockdown                       | Significant increase in apoptosis                           | [11]      |
| Hypopharyngeal<br>Carcinoma (FaDu<br>cells) | RBM17 knockdown                       | Arrest of cell cycle at G2/M phase                          | [11]      |
| Acute Myeloid<br>Leukemia (AML)             | RBM17 knockdown in primary AML sample | Greatly impeded AML engraftment in mice                     | [8]       |
| Colorectal Cancer<br>(CRC)                  | RBM17<br>overexpression               | Increased CD133 positive and ALDEFLUOR positive populations | [6]       |

## **Signaling Pathways and Molecular Mechanisms**

RBM17 exerts its oncogenic functions primarily through the regulation of alternative splicing, impacting various downstream signaling pathways.

# RBM17-Mediated Regulation of the Tumor Microenvironment in HCC

In hepatocellular carcinoma, the transcription factor RUNX1 activates the expression of RBM17.[3] RBM17 then modulates the alternative splicing of CSAD and HACD3 pre-mRNAs. This leads to increased production of taurocholic acid (T-CA) and altered fatty acid metabolism, which in turn promotes the infiltration of M2 macrophages and affects CD8+ T cell infiltration, ultimately creating an immunosuppressive tumor microenvironment.[3]





Click to download full resolution via product page

Caption: RBM17 signaling in Hepatocellular Carcinoma.

#### **AKT1-RBM17-FOXM1-Sox2 Axis in Colorectal Cancer**



In colorectal cancer, AKT1 acts as an upstream kinase that phosphorylates RBM17.[6] This phosphorylation is critical for RBM17's function in modulating the alternative splicing of Forkhead Box M1 (FOXM1).[6] The specific splice variants of FOXM1 produced then lead to the enhanced transcription of the pluripotency factor Sox2, which promotes cancer stem cell properties.[6]





Click to download full resolution via product page

Caption: AKT1-RBM17-FOXM1-Sox2 signaling in Colorectal Cancer.

## **Experimental Protocols**

This section outlines the methodologies for key experiments used to investigate the function of RBM17.

#### **Analysis of RBM17 Expression**

Quantitative Real-Time PCR (qRT-PCR):

- RNA Extraction: Isolate total RNA from cancer tissues and adjacent normal tissues or cultured cells using a suitable RNA extraction kit.
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
- PCR Amplification: Perform qRT-PCR using a qPCR system with SYBR Green master mix and specific primers for RBM17 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
- Data Analysis: Calculate the relative expression of RBM17 using the 2-ΔΔCt method.

#### Western Blotting:

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on an SDSpolyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RBM17 overnight at 4°C. Wash



the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

#### **Functional Assays**

Cell Proliferation Assay (MTT Assay):

- Cell Seeding: Seed cells (e.g., cancer cell lines with RBM17 knockdown or overexpression)
   into 96-well plates at a density of 2,000-5,000 cells/well.
- Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry):

- Cell Preparation: Harvest cells after the desired treatment or genetic modification.
- Staining: Wash the cells with PBS and resuspend them in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

## **Investigating RBM17's Role in Splicing**

RNA-Sequencing (RNA-Seq) for Alternative Splicing Analysis:



- RNA Extraction and Library Preparation: Extract high-quality RNA from cells with altered RBM17 expression. Prepare sequencing libraries using a kit that preserves strand information.
- Sequencing: Perform deep sequencing on a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to a reference genome. Use bioinformatics tools (e.g., rMATS, JunctionSeq) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).

Cross-linking Immunoprecipitation (CLIP): This technique is used to identify the specific RNA sequences that RBM17 binds to directly.

- UV Cross-linking: Irradiate living cells with UV light to create covalent bonds between RBM17 and its target RNAs.
- Immunoprecipitation: Lyse the cells and immunoprecipitate the RBM17-RNA complexes using an antibody specific to RBM17.
- RNA Isolation and Sequencing: Isolate the RNA fragments bound to RBM17, prepare a sequencing library, and perform high-throughput sequencing to identify the binding sites.





Click to download full resolution via product page

Caption: Workflow for Cross-linking Immunoprecipitation (CLIP).



#### The Case of MBM-17S

An extensive search of publicly available scientific literature and databases for "MBM-17S" reveals conflicting and limited information. Some sources from a single commercial vendor describe MBM-17S in contradictory ways, for instance, as a compound targeting RBM17, an mTOR inhibitor, or a Nek2 inhibitor.[12][13][14] Notably, one document from the same vendor explicitly states that "MBM-17S" is likely an internal development code and that no public data is available regarding its toxicity, mechanism of action, or preclinical safety.[15] Given this lack of clear and verifiable public information, it is not possible to provide a detailed and accurate technical guide on MBM-17S at this time. Researchers interested in this compound are advised to seek information directly from the originating source.

#### Conclusion

RBM17 is a critical splicing factor that is frequently dysregulated in cancer. Its overexpression is a common feature in several malignancies and is often associated with poor clinical outcomes. The oncogenic role of RBM17 is mediated by its ability to modulate the alternative splicing of key genes involved in cell proliferation, survival, and the tumor microenvironment. As such, RBM17 represents a promising therapeutic target. Further research into the downstream splicing events regulated by RBM17 in different cancer contexts will be crucial for the development of targeted therapies against this protein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. RBM17 promotes hepatocellular carcinoma progression by regulating lipid metabolism and immune microenvironment: implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPF45/RBM17-dependent splicing and multidrug resistance to cancer chemotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT1 phosphorylates RBM17 to promote Sox2 transcription by modulating alternative splicing of FOXM1 to enhance cancer stem cell properties in colorectal cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RBM17 Promotes the Chemoresistance of Oral Squamous Cancer Cells Through Checkpoint Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of RNA binding motif protein 17 expression inhibits proliferation of hypopharyngeal carcinoma FaDu cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [RBM17 Dysregulation in Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608883#rbm17-dysregulation-in-cancer-and-mbm-17s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com